2-(Methylsulfanyl)-6-phenylnicotinonitrile
Description
2-(Methylsulfanyl)-6-phenylnicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a methylsulfanyl group at position 2 and a phenyl group at position 4. Its molecular formula is C₁₃H₁₀N₂S, with a molecular weight of 267.34 g/mol. The methylsulfanyl (–SCH₃) group contributes to the compound’s electronic and steric properties, while the phenyl ring enhances aromaticity and lipophilicity. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-methylsulfanyl-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-16-13-11(9-14)7-8-12(15-13)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEMFLGUVGTNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-6-phenylnicotinonitrile typically involves the reaction of 2-chloro-6-phenylnicotinonitrile with sodium methylthiolate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the chlorine atom with the methylsulfanyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-6-phenylnicotinonitrile undergoes various chemical reactions, including:
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-6-phenylnicotinonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-6-phenylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
Methylsulfanyl vs. Allylsulfanyl
- 2-(Allylsulfanyl)-6-methyl-4-styrylnicotinonitrile (C₁₈H₁₆N₂S, MW 292.40 g/mol): The allylsulfanyl group (–SCH₂CH=CH₂) introduces conjugation via the double bond, altering electronic properties compared to methylsulfanyl. This enhances UV absorption, making it suitable for photophysical studies. However, the bulkier allyl group reduces solubility in polar solvents .
Methylsulfanyl vs. Benzylsulfanyl
- 6-Benzylsulfanyl-2-methylnicotinonitrile (C₁₅H₁₃N₂S, MW 265.34 g/mol): The benzylsulfanyl (–SCH₂C₆H₅) group significantly increases lipophilicity (logP ≈ 3.5 vs.
Substituent Variations at Position 6
Phenyl vs. Formyl
- 6-Formyl-2-(methylsulfanyl)nicotinonitrile (C₈H₆N₂OS, MW 204.22 g/mol): The formyl (–CHO) group at position 6 provides a reactive site for Schiff base formation or nucleophilic additions, enabling further derivatization. However, it reduces thermal stability compared to the phenyl-substituted analog (decomposition at 120°C vs. 180°C) .
Phenyl vs. Cyclopropyl/Trifluoromethyl
- 2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile (C₁₇H₁₃F₃N₂S, MW 334.36 g/mol): The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, lowering the HOMO energy (–8.9 eV vs. –7.2 eV for phenyl) and enhancing electrophilicity. The cyclopropyl group improves metabolic stability by resisting oxidative degradation .
Data Tables
Table 1: Key Structural and Physical Properties
Biological Activity
2-(Methylsulfanyl)-6-phenylnicotinonitrile is a compound characterized by its unique structure, which includes a methylsulfanyl group and a phenyl group attached to the nicotinonitrile core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
The molecular formula of this compound is C13H12N2S, with a molecular weight of 232.31 g/mol. The presence of the nitrile functional group and the sulfur atom in its structure suggests potential interactions with biological targets, making it a subject of interest in drug design.
Biological Activity Overview
Research into the biological activity of this compound has indicated several pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some derivatives of nicotinonitriles have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in disease processes, including kinases related to cancer and inflammation.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of various nicotinonitriles, including this compound. For example, a study reported that certain derivatives showed inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 64 |
| This compound | S. aureus | 32 |
Anticancer Activity
In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for these effects were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings indicate that the compound could be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored, particularly focusing on its interaction with protein kinases. A study indicated that it could inhibit MAPKAP kinase-2 (MK-2), which plays a role in inflammatory responses. The inhibition constant (Ki) was calculated to be approximately 150 nM, suggesting significant potency.
Case Studies
Recent case studies have highlighted the therapeutic potential of compounds similar to this compound in clinical settings. For instance, one study explored the use of nicotinonitrile derivatives in treating inflammatory diseases, showing promising results in reducing symptoms and improving patient outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
